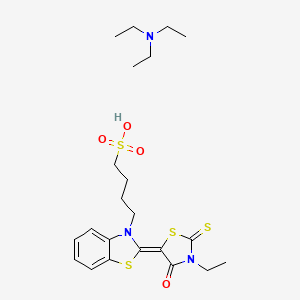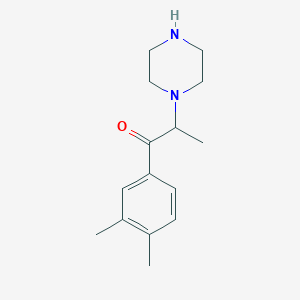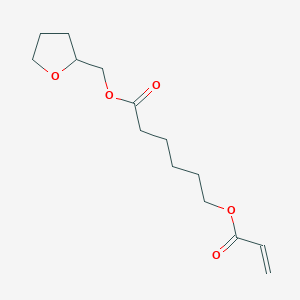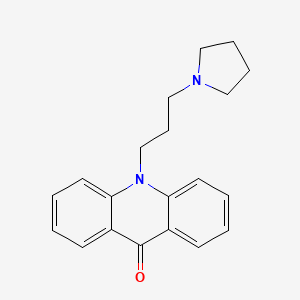![molecular formula C17H18S B14135457 [(2-Phenylpent-4-en-1-yl)sulfanyl]benzene CAS No. 89113-73-5](/img/structure/B14135457.png)
[(2-Phenylpent-4-en-1-yl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-Phenylpent-4-en-1-yl)sulfanyl]benzene is an organic compound characterized by the presence of a sulfanyl group attached to a phenylpentene chain, which is further connected to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Phenylpent-4-en-1-yl)sulfanyl]benzene typically involves the reaction of 2-phenylpent-4-en-1-ol with thiophenol under acidic conditions. The reaction proceeds through the formation of a thioether linkage between the phenylpentene and benzene rings .
Industrial Production Methods
similar compounds are often synthesized using batch or continuous flow reactors, which allow for precise control over reaction conditions and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
[(2-Phenylpent-4-en-1-yl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the phenylpentene chain can be reduced to form the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated alkanes.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
[(2-Phenylpent-4-en-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(2-Phenylpent-4-en-1-yl)sulfanyl]benzene involves its interaction with various molecular targets. The sulfanyl group can participate in redox reactions, while the phenylpentene chain and benzene ring can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(2-Phenyl-4-penten-1-yl)sulfanyl]benzene
- [(2-Phenylsulfanyl)ethyl]benzene
- [(2-Phenylsulfonyl)ethyl]benzene
Uniqueness
[(2-Phenylpent-4-en-1-yl)sulfanyl]benzene is unique due to the presence of both a phenylpentene chain and a sulfanyl group, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
89113-73-5 |
|---|---|
Molekularformel |
C17H18S |
Molekulargewicht |
254.4 g/mol |
IUPAC-Name |
2-phenylpent-4-enylsulfanylbenzene |
InChI |
InChI=1S/C17H18S/c1-2-9-16(15-10-5-3-6-11-15)14-18-17-12-7-4-8-13-17/h2-8,10-13,16H,1,9,14H2 |
InChI-Schlüssel |
FMJBIMXXSATACP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(CSC1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B14135381.png)
![[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14135382.png)


![(2E)-2-[4-(2-oxo-5-pentyltetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarboxamide](/img/structure/B14135395.png)
![2-[(E)-(Naphthalen-1-yl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14135399.png)
![Methylenebis[ethynyl(dimethyl)silane]](/img/structure/B14135401.png)
![methyl (4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-3,7,12-tris(trimethylsilyloxy)-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14135415.png)
![2-methyl-1-[(4-methylphenyl)sulfonyl]-5-nitro-1H-indole](/img/structure/B14135428.png)





